methyl 4-(2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiophene ring, a pyrrole group, and a methyl benzoate moiety. Its structure combines sulfur-containing heterocycles (thiophene and sulfanyl groups) and aromatic systems (pyrrole, benzoate), which are known to influence electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
methyl 4-[[2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c1-28-19(27)14-6-8-15(9-7-14)21-17(26)13-30-20-23-22-18(16-5-4-12-29-16)25(20)24-10-2-3-11-24/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOYUVZTHKRBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core triazole ring, followed by the introduction of the pyrrole and thiophene rings through nucleophilic substitution reactions. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and green chemistry principles to ensure a more sustainable and efficient process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The pyrrole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or thiophene rings.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of this compound lies in its antimicrobial properties . Research has shown that derivatives of triazoles, including methyl 4-(2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, exhibit notable antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study published in the journal Drug Target Insights highlighted the synthesis and antimicrobial evaluation of various triazole derivatives. Among these, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The compound also shows promise in anticancer research . Triazole derivatives have been recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have indicated that triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, a specific derivative was found to significantly reduce cell viability in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction . The presence of the pyrrole and thiophene groups is thought to enhance these anticancer activities by facilitating interactions with biological targets involved in cancer progression.
Agricultural Applications
Beyond medicinal uses, this compound has potential applications as an agricultural fungicide . Triazole compounds are widely used in agriculture due to their effectiveness against fungal pathogens.
Case Study: Fungicidal Activity
Research has demonstrated that triazole-based fungicides can effectively control plant diseases caused by fungi such as Fusarium and Alternaria. The incorporation of the sulfanyl group in the structure enhances its fungicidal activity by affecting fungal sterol biosynthesis . Field trials have shown promising results in reducing disease incidence in crops treated with triazole derivatives.
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 4-(2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Structural Differences :
- The ethyl ester variant replaces the thiophen-2-yl group with a 4-chlorobenzyl substituent at position 5 of the triazole ring.
- The benzoate moiety is ethyl rather than methyl.
- Molecular Properties :
- Formula: C₂₄H₂₂ClN₅O₃S (vs. C₂₀H₁₈N₆O₃S₂ for the target compound).
- Molecular Weight: 495.982 g/mol (vs. ~454.5 g/mol for the target compound).
- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting metabolic stability .
S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-Thiol Derivatives
- Structural Differences :
- The triazole core is substituted with a 4-chlorophenyl group at position 4 and pyrrole-2-yl at position 3.
- Lacks the benzoate-acetamido side chain but includes variable S-alkyl groups.
- Synthesis and Properties :
- Synthesized via alkylation of triazole-thiol precursors.
- Demonstrated moderate antimicrobial and antioxidant activities in molecular docking studies.
- Key Finding : The chlorophenyl group enhances electron-withdrawing effects, stabilizing the triazole ring and influencing binding to biological targets .
Alkil-2-((5-Phenethyl-4-R-1,2,4-Triazol-3-yl)thio)acet(propan,benz)imidates
- Structural Differences :
- Variable R groups (e.g., alkyl, aryl) at position 4 of the triazole.
- Includes a phenethyl substituent at position 5 instead of thiophen-2-yl.
- Functional Insights :
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Electronic Effects :
- Thiophene-containing analogs (e.g., the target compound) may exhibit unique selectivity due to sulfur’s electronegativity and hydrogen-bonding capabilities .
- Synthetic Flexibility :
- The triazole-thiol scaffold allows facile modification at the sulfur atom (e.g., alkylation, acylation), enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
Methyl 4-(2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, with the CAS number 886939-49-7, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The compound features a complex structure that includes a triazole ring, a pyrrole moiety, and a thiophene group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene rings exhibit notable antimicrobial properties. In a study evaluating various synthesized triazole derivatives, those similar to this compound demonstrated moderate to good activities against a range of bacteria including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| Triazole Derivative A | MIC: 32 µg/mL | MIC: 64 µg/mL |
| Methyl 4-(...Benzoate | MIC: 16 µg/mL | MIC: 32 µg/mL |
Anticancer Potential
Mercapto-substituted triazoles have been recognized for their chemopreventive and chemotherapeutic effects. Studies suggest that the presence of sulfur in the structure may enhance the anticancer activity of these compounds. This compound has shown promise in inhibiting cancer cell proliferation in vitro .
Study on Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, this compound was evaluated alongside standard antibiotics. The results indicated that this compound had superior activity against resistant strains of bacteria compared to traditional treatments .
Evaluation of Anticancer Activity
A recent publication highlighted the anticancer properties of similar triazole compounds. In vitro assays demonstrated that methyl 4-(...benzoate) inhibited the growth of multiple cancer cell lines at lower concentrations than conventional chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 4-(2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via a multi-step procedure involving triazole-thioether formation and subsequent amidation. For example, refluxing substituted triazole intermediates with acetic acid as a catalyst in ethanol under controlled time (e.g., 4 hours) and stoichiometric ratios is critical for yield optimization. Pressure reduction during solvent evaporation minimizes side reactions . Characterization via elemental analysis and LC-MS ensures purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Answer : ¹H-NMR confirms proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrrole protons at δ 6.3–6.5 ppm). LC-MS validates molecular weight (e.g., m/z 485.49 [M+H]⁺). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 59.38%, H: 3.32%, N: 20.20%) .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Answer : Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 4–9) via UV-Vis spectroscopy. Stability under light, heat, and humidity is monitored using HPLC to detect degradation products. Storage at -20°C in anhydrous conditions is recommended .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict biological targets, and what are the limitations?
- Answer : Molecular docking (using AutoDock Vina or Schrödinger) identifies potential binding sites by simulating interactions with enzymes (e.g., cyclooxygenase-2 or kinases). ADME analysis predicts pharmacokinetics but requires experimental validation due to discrepancies in protonation states or solvent effects .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug modification : Adding ester groups to enhance membrane permeability.
- Microsomal assays : Testing hepatic metabolism using rat liver microsomes.
- Pharmacokinetic profiling : Measuring plasma half-life and tissue distribution in animal models .
Q. How does X-ray crystallography clarify structural ambiguities in the triazole-thioether core?
- Answer : Single-crystal XRD (e.g., CCDC-1441403) resolves bond lengths and angles, confirming the thioether linkage (C-S bond ~1.81 Å) and triazole ring planarity. Disordered solvent molecules in the lattice are refined using SQUEEZE in PLATON .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer : Racemization risks occur during amidation. Mitigation strategies:
- Chiral HPLC : Monitoring enantiomeric excess (ee) during reaction.
- Low-temperature coupling : Using EDC/HOBt at 0–5°C to minimize epimerization.
- Green chemistry : Replacing toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
Q. How do substituents (e.g., thiophene vs. furan) modulate the compound’s electronic properties?
- Answer : DFT calculations (B3LYP/6-311G**) compare HOMO-LUMO gaps. Thiophene’s electron-rich nature lowers the LUMO (-1.8 eV) vs. furan (-1.5 eV), enhancing electrophilic reactivity. Spectroscopic shifts (e.g., UV λmax) correlate with π→π* transitions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate NMR and XRD data to rule out polymorphic forms. For bioactivity, use standardized assays (e.g., MTT for cytotoxicity) with positive controls .
- Experimental Design : Include negative controls (e.g., unsubstituted triazole analogs) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
